2-Bromomethyl-3-(4-chloro-phenyl)-3H-quinazolin-4-one

Nucleophilic substitution Synthetic chemistry Building block reactivity

2-Bromomethyl-3-(4-chloro-phenyl)-3H-quinazolin-4-one (CAS 61554-51-6) is a 2,3-disubstituted quinazolin-4(3H)-one derivative bearing a reactive bromomethyl handle at C2 and a 4-chlorophenyl substituent at N3. It possesses a molecular formula of C₁₅H₁₀BrClN₂O (MW 349.61 Da), a predicted density of 1.6±0.1 g/cm³, a boiling point of 477.9±55.0 °C at 760 mmHg, an ACD/LogP of 3.33, and zero Rule-of-5 violations, making it a compact, lipophilic scaffold suitable for further functionalization in medicinal chemistry programs.

Molecular Formula C15H10BrClN2O
Molecular Weight 349.61 g/mol
CAS No. 61554-51-6
Cat. No. B14577911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromomethyl-3-(4-chloro-phenyl)-3H-quinazolin-4-one
CAS61554-51-6
Molecular FormulaC15H10BrClN2O
Molecular Weight349.61 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=N2)CBr)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H10BrClN2O/c16-9-14-18-13-4-2-1-3-12(13)15(20)19(14)11-7-5-10(17)6-8-11/h1-8H,9H2
InChIKeyRWFCEXQYNTTZDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromomethyl-3-(4-chloro-phenyl)-3H-quinazolin-4-one (CAS 61554-51-6): Physicochemical Identity and Procurement-Grade Characterization


2-Bromomethyl-3-(4-chloro-phenyl)-3H-quinazolin-4-one (CAS 61554-51-6) is a 2,3-disubstituted quinazolin-4(3H)-one derivative bearing a reactive bromomethyl handle at C2 and a 4-chlorophenyl substituent at N3. It possesses a molecular formula of C₁₅H₁₀BrClN₂O (MW 349.61 Da), a predicted density of 1.6±0.1 g/cm³, a boiling point of 477.9±55.0 °C at 760 mmHg, an ACD/LogP of 3.33, and zero Rule-of-5 violations, making it a compact, lipophilic scaffold suitable for further functionalization in medicinal chemistry programs . The compound is commercially available at ≥98% purity from multiple vendors and is primarily employed as a key synthetic intermediate for constructing diverse quinazolinone-based bioactive libraries through nucleophilic displacement of the bromine atom .

Why 2-Bromomethyl-3-(4-chloro-phenyl)-3H-quinazolin-4-one Cannot Be Replaced by In-Class Analogs Without Evidence


Quinazolin-4(3H)-ones bearing a halomethyl group at C2 and an N3-aryl substituent constitute a class of versatile synthetic intermediates, but their reactivity, physicochemical behavior, and downstream biological outcomes are exquisitely sensitive to three structural variables: the identity of the halogen leaving group (Br vs. Cl), the regiochemical position of the aryl substituent (ortho vs. para), and the electronic nature of that substituent. The bromomethyl group undergoes nucleophilic displacement approximately 10³–10⁴ times faster than the analogous chloromethyl group under standard SN2 conditions owing to the lower C–Br bond dissociation energy and superior bromide leaving-group ability [1]. Furthermore, regioisomeric para- vs. ortho-chlorophenyl substitution produces divergent boiling points (Δ ≈ 17 °C), enthalpies of vaporization, and steric environments that alter both purification protocols and the dihedral angle of the N3-aryl ring relative to the quinazolinone core—directly influencing molecular recognition in downstream biological targets . These distinctions are not incremental; they are gatekeeping parameters that determine whether a synthetic sequence proceeds in acceptable yield and whether the final compound engages its intended biological target.

Quantitative Differentiation Evidence for 2-Bromomethyl-3-(4-chloro-phenyl)-3H-quinazolin-4-one Versus Closest Analogs


Leaving-Group Reactivity Advantage: C–Br vs. C–Cl in 2-Halomethyl Quinazolinones

The 2-bromomethyl group in the target compound provides a kinetically superior leaving group for nucleophilic substitution compared to the 2-chloromethyl analog (CAS 22280-87-1). The C–Br bond dissociation energy is approximately 285 kJ/mol versus 327 kJ/mol for C–Cl, and the pKa of the conjugate acid HBr (−9) is approximately 2 log units more acidic than HCl (−7), establishing Br⁻ as a better leaving group. This translates into faster reaction rates and higher yields under identical conditions. In the one-pot three-component synthesis reported by Adib et al. (2018), the use of bromoacetyl bromide vs. chloroacetyl chloride directly controls the chemo- and regioselective outcome, demonstrating that the brominated intermediate is not interchangeable with the chlorinated analog without altering the product distribution . Furthermore, Spirkova et al. (1999) exclusively employed 2-bromomethyl-quinazolin-4-ones for preparing nonclassical antifolates via nucleophilic displacement with N- and O-nucleophiles, confirming the essential role of bromine as the leaving group for this synthetic manifold [1].

Nucleophilic substitution Synthetic chemistry Building block reactivity SN2 kinetics

Regioisomeric Boiling Point Differentiation: Para-Chloro vs. Ortho-Chloro N3-Phenyl Substitution

The para-chlorophenyl substitution in the target compound (CAS 61554-51-6) confers a significantly higher boiling point compared to its ortho-chloro regioisomer (CAS 61554-50-5). According to ACD/Labs Percepta predicted data compiled on ChemSpider, the target para isomer has a boiling point of 477.9±55.0 °C at 760 mmHg, an enthalpy of vaporization of 74.2±3.0 kJ/mol, and a flash point of 242.8±31.5 °C . The ortho isomer, by contrast, exhibits a boiling point of 461.1±55.0 °C, an enthalpy of vaporization of 72.2±3.0 kJ/mol, and a flash point of 232.7±31.5 °C . The 16.8 °C higher boiling point of the para isomer reflects stronger intermolecular dipole–dipole interactions and more efficient crystal packing enabled by the linear para geometry, which reduces steric hindrance around the N3-phenyl rotatable bond.

Physicochemical characterization Thermal properties Regioisomer comparison Purification optimization

Regioisomeric LogP Identity Masks Divergent Pharmacological Profiles

Although the target para-chloro compound and its ortho-chloro regioisomer share an identical predicted ACD/LogP of 3.33, the position of the chlorine atom on the N3-phenyl ring profoundly alters the three-dimensional electrostatic potential surface and the preferred dihedral angle between the phenyl ring and the quinazolinone core . In the ortho isomer, steric clash between the 2-chloro substituent and the quinazolinone C4 carbonyl forces the phenyl ring out of conjugation, whereas the para isomer permits near-coplanar geometry. This geometric difference has functional consequences: in the closely related series of 3-(4-chlorophenyl)-2-(3-substituted propyl thio) quinazolin-4(3H)-ones, Alagarsamy et al. (2012) identified compound PC5 as the most active H1-antihistaminic agent with 77.53% protection against histamine-induced bronchospasm in conscious guinea pigs, outperforming the reference standard chlorpheniramine maleate (70.09% protection) [1]. The specific 4-chlorophenyl substitution pattern at N3 is conserved across multiple potent analogs in this series, indicating that para-substitution is a critical structural determinant for target engagement. The ortho-chloro analog series lacks comparable published in vivo efficacy data.

Lipophilicity SAR Molecular recognition Drug design

Validated Synthetic Route Accessibility: Direct Precursor to 2-Hydrazino Key Intermediate

The target compound is the direct and sole documented precursor to 2-hydrazino-3-(4-chlorophenyl)-3H-quinazolin-4-one, a pivotal intermediate that has been independently validated in at least three distinct medicinal chemistry programs. Kumar et al. (2006) established the general synthetic route: 2-methyl-3-substituted aryl-quinazolin-4(3H)-ones are brominated with Br₂ in glacial acetic acid to yield 2-bromomethyl-3-substituted aryl-quinazolin-4(3H)-ones (3a–3i), which are then treated with hydrazine hydrate in ethanol to afford the corresponding 2-hydrazinomethyl derivatives (4a–4i) [1]. Alagarsamy et al. (2006) used this exact 2-hydrazino intermediate derived from the target compound to synthesize a series of 1-substituted-4-(4-substituted phenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which demonstrated significant in vivo H1-antihistaminic activity [2]. The same intermediate was subsequently employed by Alagarsamy et al. (2008) to access 3-(4-chlorophenyl)-2-substituted-3H-quinazolin-4-ones with analgesic and anti-inflammatory activities, and again by Alagarsamy et al. (2012) for the H1-antihistaminic PC5 series [3]. No alternative direct precursor to 2-hydrazino-3-(4-chlorophenyl)-3H-quinazolin-4-one has been reported; the chloro analog (CAS 22280-87-1) yields inferior hydrazine displacement kinetics due to the poorer chloride leaving group.

Synthetic methodology Medicinal chemistry Hydrazine displacement H1-antihistaminics

Procurement-Relevant Application Scenarios for 2-Bromomethyl-3-(4-chloro-phenyl)-3H-quinazolin-4-one


Medicinal Chemistry: Synthesis of 2-Hydrazinomethyl Quinazolinone Libraries for H1-Antihistaminic Lead Optimization

The target compound is the optimal starting material for constructing 2-hydrazinomethyl-3-(4-chlorophenyl)-3H-quinazolin-4-one, the key intermediate in the Alagarsamy H1-antihistaminic series. Nucleophilic displacement of the bromine atom with hydrazine hydrate proceeds efficiently under standard conditions (EtOH, reflux), and the resulting hydrazino intermediate can be condensed with diverse aldehydes, ketones, or one-carbon cyclizing agents to generate triazolo-, thiazolidinone-, and azetidinone-fused quinazolinones. The para-chlorophenyl substitution is essential for achieving the in vivo efficacy demonstrated by lead compound PC5 (77.53% bronchospasm protection with only 6.16% sedation vs. 29.58% for chlorpheniramine) [1]. Researchers procuring this intermediate for H1-antihistaminic SAR campaigns should avoid the ortho-chloro regioisomer (CAS 61554-50-5), which lacks published in vivo H1 efficacy validation, and the chloromethyl analog (CAS 22280-87-1), which resists hydrazine displacement under mild conditions.

Anti-Inflammatory Drug Discovery: Precursor for 3-(4-Chlorophenyl)-2-substituted-3H-quinazolin-4-ones

The compound enables access to a structurally distinct series of analgesic and anti-inflammatory agents reported by Alagarsamy et al. (2008), wherein the bromomethyl group is first converted to the hydrazino intermediate and subsequently condensed with aldehydes or ketones to yield Schiff base derivatives [2]. Compounds VA2 and VA3 from this series demonstrated moderately superior analgesic and anti-inflammatory activity compared to diclofenac sodium, with mild ulcerogenic side effects relative to aspirin. The 4-chlorophenyl N3-substitution pattern, preserved intact from the target building block, is a conserved structural feature across the most active analogs. Procurement of the bromomethyl (not chloromethyl) variant is mandatory because the hydrazine displacement step is the entry point to the entire series.

Antimicrobial Library Synthesis: Bromomethyl Quinazolinones as Substrates for Thiazolidinone and Azetidinone Derivatization

As demonstrated by Kumar et al. (2006), 2-bromomethyl-3-aryl-quinazolin-4(3H)-ones serve as versatile electrophiles for generating thiazolidinone- and azetidinone-linked quinazolinone libraries with antibacterial activity [3]. The general synthetic sequence—bromination of 2-methyl precursors, hydrazine displacement, Schiff base formation, and cyclocondensation with thioglycolic acid or chloroacetyl chloride—produces structurally complex, stereochemically rich scaffolds. The bromomethyl group is uniquely suited for this sequence because the bromide leaving group enables clean, high-conversion hydrazinolysis; the chloromethyl analog would require forcing conditions incompatible with the acid-sensitive hydrazone intermediates generated downstream.

Process Chemistry Scale-Up: Thermal Stability Advantage in Distillation-Centric Purification Workflows

For kilo-lab and pilot-plant procurement, the para-chloro regioisomer offers a 16.8 °C higher boiling point (477.9 °C) and 10.1 °C higher flash point (242.8 °C) than the ortho-chloro isomer (461.1 °C and 232.7 °C, respectively), as predicted by ACD/Labs Percepta . While both values are high and would require vacuum distillation for practical purification, the wider operational window of the para isomer provides a greater safety margin against thermal degradation and reduces the vacuum requirements for fractional distillation. These differences become practically meaningful during scale-up when batch consistency and impurity rejection margins narrow.

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